Cas no 1694022-61-1 (3-{3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-7-yl}pyridine)

3-{3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-7-yl}pyridine 化学的及び物理的性質
名前と識別子
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- 3-{3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-7-yl}pyridine
- 1694022-61-1
- EN300-1118486
- 3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine
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- インチ: 1S/C11H11BrN4/c12-9-7-15-16-10(3-5-14-11(9)16)8-2-1-4-13-6-8/h1-2,4,6-7,10,14H,3,5H2
- InChIKey: ZCXPTSKLYDUWHF-UHFFFAOYSA-N
- SMILES: BrC1C=NN2C=1NCCC2C1C=NC=CC=1
計算された属性
- 精确分子量: 278.01671g/mol
- 同位素质量: 278.01671g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 250
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.7Ų
- XLogP3: 1.9
3-{3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-7-yl}pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1118486-0.1g |
3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |
1694022-61-1 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1118486-2.5g |
3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |
1694022-61-1 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1118486-10g |
3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |
1694022-61-1 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1118486-10.0g |
3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |
1694022-61-1 | 10g |
$5528.0 | 2023-05-24 | ||
Enamine | EN300-1118486-0.05g |
3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |
1694022-61-1 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1118486-5.0g |
3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |
1694022-61-1 | 5g |
$3728.0 | 2023-05-24 | ||
Enamine | EN300-1118486-0.25g |
3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |
1694022-61-1 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1118486-1g |
3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |
1694022-61-1 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1118486-5g |
3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |
1694022-61-1 | 95% | 5g |
$2858.0 | 2023-10-27 | |
Enamine | EN300-1118486-0.5g |
3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine |
1694022-61-1 | 95% | 0.5g |
$946.0 | 2023-10-27 |
3-{3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-7-yl}pyridine 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
3-{3-bromo-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-7-yl}pyridineに関する追加情報
3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine: A Comprehensive Overview
The compound with CAS No. 1694022-61-1, commonly referred to as 3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of heterocyclic compounds, which are known for their versatile applications in drug discovery and advanced materials. The pyrazolo[1,5-a]pyrimidine core of this molecule is particularly notable for its structural complexity and potential bioactivity.
Recent studies have highlighted the importance of heterocyclic compounds like this one in the development of novel therapeutic agents. The bromo-substituted pyridine moiety in this compound has been shown to exhibit promising activity in various biological assays, including anti-inflammatory and anticancer screens. Researchers have also explored the potential of this compound as a building block for more complex molecular architectures, leveraging its unique electronic properties.
The synthesis of 3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrazolo[1,5-a]pyrimidine ring system through cyclization reactions and subsequent bromination to introduce the functional group at the desired position. This compound's synthesis is a testament to the ingenuity of modern chemical synthesis and highlights the importance of precise control over reaction conditions to achieve desired regioselectivity.
In terms of applications, this compound has shown potential in several areas. In medicinal chemistry, it serves as a valuable lead compound for drug discovery programs targeting various diseases. Its brominated pyridine group is particularly interesting due to its ability to participate in hydrogen bonding and other non-covalent interactions that are critical for drug-receptor binding. Additionally, researchers have explored its use in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs), where its unique electronic properties could play a pivotal role.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, enabling researchers to predict its behavior in various chemical environments. These studies have also shed light on its potential as a precursor for more complex molecules with enhanced functionality.
Furthermore, the pyrazolo[1,5-a]pyrimidine core has been implicated in several bioactive natural products and synthetic compounds with intriguing pharmacological profiles. This has led to increased interest in exploring its role in drug design and development. The integration of this core with other functional groups has opened up new avenues for creating molecules with tailored biological activities.
In conclusion, 3-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}pyridine represents a fascinating example of how heterocyclic compounds continue to shape modern chemistry and biology. Its unique structure and versatile properties make it a valuable tool for researchers across multiple disciplines. As ongoing studies uncover new insights into its applications and mechanisms of action, this compound is poised to play an increasingly important role in both academic research and industrial development.
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